molecular formula C6H17IN4 B1611984 N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide CAS No. 849776-24-5

N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide

Cat. No. B1611984
CAS RN: 849776-24-5
M. Wt: 272.13 g/mol
InChI Key: AXHOUBAVZCHJKM-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide (DMAMG-HI) is a chemical compound with a wide range of applications in the scientific research field. It has a molecular formula of C6H14N3I and is a white, odorless powder. DMAMG-HI is a versatile compound that can be used as a reagent, a catalyst, and an intermediate in various processes. It is also used in the synthesis of a variety of compounds, such as pharmaceuticals and other organic compounds.

Scientific Research Applications

Synthesis and Cardiotonic Activity

N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide is involved in the synthesis of various pyrimidine derivatives. Dorigo et al. (1996) studied the synthesis of ethyl or methyl 4-substituted 2-(dimethylamino)-5-pyrimidinecarboxylates, which showed cardiotonic activity in guinea pig atria. Compound 28, one of these derivatives, demonstrated significant positive inotropic effects, suggesting potential applications in cardiac research (Dorigo et al., 1996).

Structural and Conformational Analysis

In 2019, Perevyazko et al. conducted a study focusing on the hydrodynamic methods for analyzing poly(2-(dimethylamino)ethyl methacrylate)s (DMAEMA) and their quaternized versions. This research provided insights into the molecular characteristics and conformations of these macromolecules in solution, highlighting the significance of ion-specific interactions in determining their properties (Perevyazko et al., 2019).

Alzheimer's Disease Research

Shoghi-Jadid et al. (2002) utilized a derivative of N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide in Alzheimer's disease research. They employed [18F]FDDNP, a radiofluorinated derivative, for positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients. This noninvasive technique is crucial for diagnostic assessment and monitoring treatment response in Alzheimer's disease (Shoghi-Jadid et al., 2002).

Bioconjugation in Medical Research

In 2016, Totaro et al. investigated EDC/sNHS-mediated bioconjugation reactions for carboxylated peptide substrates, a process widely used in medical research. They identified various side products and conditions affecting product formation, providing valuable insights for optimizing these reactions (Totaro et al., 2016).

Water-Soluble Oligomers Development

Tanatani et al. (1998) studied N,N‘-diphenylguanidine and its N-methylated derivatives to construct water-soluble oligomers with multilayered aromatic structures. Their research revealed insights into the conformational properties and the development of these molecules for potential applications in material science (Tanatani et al., 1998).

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-1-methylguanidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N4.HI/c1-9(2)4-5-10(3)6(7)8;/h4-5H2,1-3H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHOUBAVZCHJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594670
Record name N-[2-(Dimethylamino)ethyl]-N-methylguanidine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide

CAS RN

849776-24-5
Record name N-[2-(Dimethylamino)ethyl]-N-methylguanidine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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